3,6-Dibromopyrazolo[1,5-a]pyrimidine
Overview
Description
3,6-Dibromopyrazolo[1,5-a]pyrimidine (3,6-DBP) is a heterocyclic compound that is widely used in the synthesis of pharmaceuticals and agrochemicals. It has been studied extensively due to its potential applications in medicine, agriculture, and other industries. 3,6-DBP has a unique structure that makes it a valuable tool in the synthesis of numerous compounds.
Scientific Research Applications
Chemistry
Application Summary
In chemistry, 3,6-Dibromopyrazolo[1,5-a]pyrimidine serves as a versatile intermediate for synthesizing various pyrazolo[1,5-a]pyrimidine derivatives, which are valuable in creating novel compounds with potential pharmacological activities.
Experimental Methods
The compound is utilized in cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, to introduce different functional groups, enhancing its chemical diversity .
Results and Outcomes
These reactions yield a range of derivatives with high selectivity and efficiency, providing a library of compounds for further biological evaluation .
Biology
Application Summary
In biology, derivatives of 3,6-Dibromopyrazolo[1,5-a]pyrimidine are explored for their potential as bioactive molecules, particularly in the study of intracellular processes and interactions.
Experimental Methods
Biological assays are conducted to assess the activity of these derivatives against various cellular targets, employing techniques like fluorescence microscopy for bioimaging applications .
Results and Outcomes
Some derivatives exhibit promising biological activities, indicating their potential use in developing new therapeutic agents .
Medicine
Application Summary
Medicinally, 3,6-Dibromopyrazolo[1,5-a]pyrimidine derivatives are investigated for their antitumor properties, acting as scaffolds for anticancer drug development.
Experimental Methods
Synthetic transformations are applied to create antitumor scaffolds, followed by in vitro assays to test their efficacy against cancer cell lines .
Results and Outcomes
Certain derivatives show inhibitory effects on tumor growth, highlighting their potential as leads in anticancer drug discovery .
Materials Science
Application Summary
In materials science, the photophysical properties of 3,6-Dibromopyrazolo[1,5-a]pyrimidine-based fluorophores are harnessed for developing new organic materials.
Experimental Methods
The compound’s derivatives are synthesized and their optical properties are characterized using spectroscopic methods, such as UV-Vis and fluorescence spectroscopy .
Results and Outcomes
Derivatives with electron-donating groups show enhanced absorption/emission intensities, making them suitable for applications in organic electronics and sensing .
Analytical Methods
Application Summary
Analytically, 3,6-Dibromopyrazolo[1,5-a]pyrimidine is used in the development of analytical methods for studying chemical and biological systems.
Experimental Methods
Its derivatives are employed as standards or reagents in chromatography and mass spectrometry to identify and quantify various analytes .
Results and Outcomes
These applications contribute to the advancement of analytical techniques, providing more accurate and reliable measurements for research and diagnostics .
This analysis showcases the broad utility of 3,6-Dibromopyrazolo[1,5-a]pyrimidine in scientific research, spanning multiple disciplines and leading to significant advancements in each field. The compound’s derivatives continue to be a focal point for further study and application development.
Organic Synthesis
Application Summary
“3,6-Dibromopyrazolo[1,5-a]pyrimidine” is a key intermediate in organic synthesis for constructing complex molecules due to its reactivity and structural features.
Experimental Methods
Sequential site-selective cross-coupling reactions, such as Sonogashira-type couplings, are employed to introduce various substituents, achieving regioselectivity through careful adjustment of reaction conditions .
Results and Outcomes
The synthesis of novel disubstituted derivatives demonstrates the compound’s utility in creating diverse molecular architectures with potential chemical and biological significance .
Medicinal Chemistry
Application Summary
In medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold is explored for its high impact in drug discovery, particularly for its antitumor and enzymatic inhibitory activities.
Experimental Methods
Synthetic pathways are developed for the preparation and post-functionalization of this scaffold, enhancing its structural diversity and pharmacological potential .
Results and Outcomes
The discussion of current advances highlights the scaffold’s anticancer potential and its role in the efficient design of new drugs .
Computational Chemistry
Application Summary
Computational studies involving “3,6-Dibromopyrazolo[1,5-a]pyrimidine” derivatives provide insights into the origin of regioselectivity and the electronic properties of these compounds.
Experimental Methods
Computational techniques, such as density functional theory (DFT) calculations, are used to predict and explain the behavior of molecules during chemical reactions .
Results and Outcomes
These studies aid in understanding the molecular basis of the compound’s reactivity and guide the design of new derivatives with desired properties .
Photophysics
Application Summary
The significant photophysical properties of “3,6-Dibromopyrazolo[1,5-a]pyrimidine” derivatives attract attention in material science for their potential use in optoelectronic devices.
Experimental Methods
The optical properties of these derivatives are characterized, and their performance in electronic devices is evaluated through various spectroscopic and electronic measurements .
Results and Outcomes
The derivatives show promise in applications such as light-emitting diodes (LEDs) and photovoltaic cells, contributing to the development of advanced materials .
Chemical Sensing
Application Summary
Derivatives of “3,6-Dibromopyrazolo[1,5-a]pyrimidine” are investigated as chemical sensors due to their ability to interact selectively with specific analytes.
Experimental Methods
Sensor devices are designed to incorporate these derivatives, and their sensitivity and selectivity are tested against a range of chemical substances .
Results and Outcomes
The derivatives demonstrate potential as sensors, offering a method for detecting and quantifying various chemicals in different environments .
Enzyme Inhibition
Application Summary
The enzyme inhibitory activity of “3,6-Dibromopyrazolo[1,5-a]pyrimidine” derivatives is studied for their potential therapeutic applications.
Experimental Methods
Assays are conducted to evaluate the inhibitory effects of these derivatives on specific enzymes, which are crucial for various biological processes .
Results and Outcomes
Some derivatives exhibit strong inhibitory activities, suggesting their use as lead compounds in the development of enzyme-targeted therapies .
properties
IUPAC Name |
3,6-dibromopyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYZRARNCOWBRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480292 | |
Record name | 3,6-Dibromopyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromopyrazolo[1,5-a]pyrimidine | |
CAS RN |
55405-68-0 | |
Record name | 3,6-Dibromopyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55405-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dibromopyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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